molecular formula C8H16ClNO2 B2628473 2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride CAS No. 2225147-00-0

2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B2628473
CAS RN: 2225147-00-0
M. Wt: 193.67
InChI Key: APGNLOKGLPFUDO-UHFFFAOYSA-N
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Description

“2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2225147-00-0. It has a molecular weight of 193.67 and its IUPAC name is this compound . It is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a subject of interest in modern organic chemistry . The main routes to the synthesis of piperidine derivatives involve various intra- and intermolecular reactions . For instance, Balakumar et al. presented a methodology for the synthesis of 2-substituted carboxypiperidines from amino acids with a known stereochemistry .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO2.ClH/c1-5-4-9-6(2)3-7(5)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H . This indicates the presence of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 193.67 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 2,5-Diketopiperazines : A straightforward synthesis and partial hydrolysis of cysteine-derived 2,5-diketopiperazines (DKPs) were reported. The synthesis showcases the utility of cyclic compounds and their derivatives in organic chemistry, potentially relevant to manipulating the structure of 2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride for various applications (Iannotta et al., 2010).

  • Photoreleasable Protecting Group : The 2,5-dimethylphenacyl chromophore was proposed as a new photoremovable protecting group for carboxylic acids, illustrating the compound's potential role in photochemical reactions, which could be relevant for the study of light-sensitive chemical transformations (Klan et al., 2000).

Biochemical Applications

  • Insulin-Mimetic Activities of Metal Complexes : Metal complexes with 3-hydroxypyridine-2-carboxylic acid showed insulin-mimetic activities, indicating the potential of carboxylic acid derivatives in the development of therapeutic agents. This suggests that derivatives of this compound could be explored for bioactive properties (Nakai et al., 2005).

Supramolecular Chemistry

  • Hydrogen Bonded Supramolecular Networks : Research on the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives led to an increased understanding of their role in forming supramolecular architectures. This study highlights the importance of non-covalent interactions in designing complex structures, which could be applicable to the study and application of this compound (Jin et al., 2011).

Safety and Hazards

The safety information for “2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

The future directions for “2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride” and similar compounds are likely to involve further exploration of their synthesis and potential applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2,5-dimethylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5-4-9-6(2)3-7(5)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGNLOKGLPFUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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